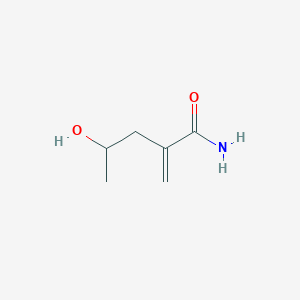
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane is a chemical compound with the molecular formula C16H32Si3 It is a member of the trisilane family, which consists of three silicon atoms bonded in a chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane typically involves the reaction of phenyltrichlorosilane with tert-butyl lithium and hexamethyldisilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include low temperatures to control the reactivity of the intermediates and to ensure a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process. Purification steps, such as distillation or recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted trisilane derivatives.
Scientific Research Applications
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane involves its interaction with various molecular targets. The silicon atoms in the compound can form strong bonds with other elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes. The pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine
- 1,1,3,3-tetramethylguanidine
- 2-tert-Butyl-1,1,3,3-tetramethylguanidine
Uniqueness
2-tert-Butyl-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane is unique due to its trisilane backbone, which imparts distinct chemical properties compared to other organosilicon compounds. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.
Properties
CAS No. |
823207-67-6 |
|---|---|
Molecular Formula |
C16H32Si3 |
Molecular Weight |
308.68 g/mol |
IUPAC Name |
tert-butyl-phenyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C16H32Si3/c1-16(2,3)19(17(4,5)6,18(7,8)9)15-13-11-10-12-14-15/h10-14H,1-9H3 |
InChI Key |
RMCGLAFJPRQTFD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



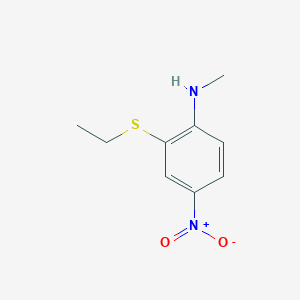
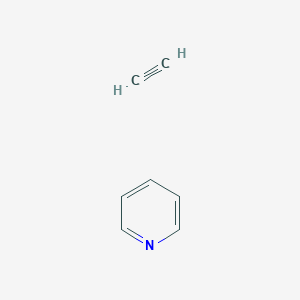
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-(1H-indol-3-yl)acetamide](/img/structure/B14223149.png)
![3-[5-(3-Hydroxyanilino)pyridin-3-yl]benzamide](/img/structure/B14223165.png)
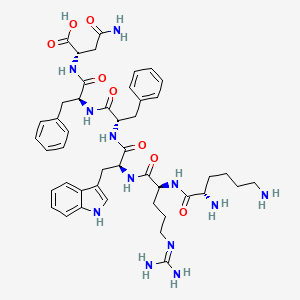

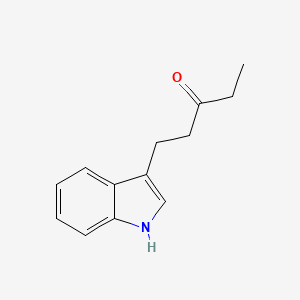
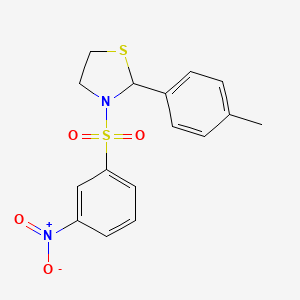
![9-(6-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}hexyl)-9H-carbazole](/img/structure/B14223186.png)
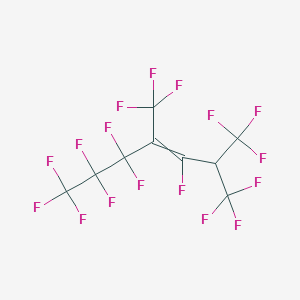
![(4R)-4-ethyl-4-[2-(3-methylthiophen-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B14223191.png)
![(2S)-1-[2-(3,3-diphenylpropylamino)ethylamino]propan-2-ol](/img/structure/B14223212.png)
